emamectin B1b

Catalog No.
S1938581
CAS No.
121424-52-0
M.F
C48H73NO13
M. Wt
872.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
emamectin B1b

CAS Number

121424-52-0

Product Name

emamectin B1b

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C48H73NO13

Molecular Weight

872.1 g/mol

InChI

InChI=1S/C48H73NO13/c1-25(2)42-28(5)17-18-47(62-42)23-34-20-33(61-47)16-15-27(4)43(26(3)13-12-14-32-24-55-45-41(50)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-11)44(31(8)57-39)60-38-21-36(53-10)40(49-9)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,16,20-24H2,1-11H3/b13-12+,27-15+,32-14+/t26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41+,42+,43-,44-,45+,47+,48+/m0/s1

InChI Key

DXIOOXFZLKCVHK-VAUHGISYSA-N

SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O

Emamectin B1b is a compound derived from abamectin, which is produced through the fermentation of the soil actinomycete Streptomyces avermitilis. It is specifically known as the 4″-deoxy-4″-methylamino derivative of abamectin and is typically encountered as its benzoate salt, emamectin benzoate, a white or faintly yellow powder. This compound is primarily utilized as an insecticide due to its ability to activate chloride channels, making it effective against various pests, including nematodes and arthropods .

. Initially, it is derived from abamectin through the replacement of an amino-methyl group at the 4″ position with a hydroxyl group. This transformation leads to the formation of two homologues: emamectin B1a and B1b, which differ in their C-25 side-chain structure—emamectin B1a contains a sec-butyl group while B1b has an isopropyl group .

  • Protection of hydroxyl groups.
  • Oxidation at the 4′ position.
  • Reduction and deprotection to yield emamectin benzoate.

These reactions are typically conducted under controlled conditions to optimize yield and purity .

Emamectin B1b exhibits significant biological activity as an insecticide by acting as a chloride channel activator. It binds to gamma-aminobutyric acid receptors and glutamate-gated chloride channels in insects, disrupting normal nerve signal transmission. This leads to increased permeability of nerve cells to chloride ions, resulting in hyperpolarization and paralysis of the target pests . Studies have shown that emamectin can effectively reduce pest populations, such as engraver beetles and wood borers, in forestry applications.

The synthesis methods for emamectin B1b have evolved to enhance efficiency and yield. A notable method involves:

  • Using abamectin B1 as the starting material.
  • Sequentially performing hydroxyl protection at specific positions.
  • Conducting oxidation reactions followed by amination and reduction steps.
  • Deprotecting the final product to obtain emamectin benzoate.

This method has been optimized for industrial production, achieving high yields (over 78%) and reduced reaction times compared to previous techniques .

Emamectin B1b is widely utilized in agriculture as an insecticide, particularly for controlling pests in crops such as vegetables and fruit trees. Its effectiveness against specific pests like the emerald ash borer has led to its approval by regulatory bodies such as the Environmental Protection Agency in the United States . Additionally, it has applications in aquaculture for managing fish lice in farmed fish species.

Research into the interactions of emamectin B1b with other compounds has revealed insights into its metabolic pathways and potential environmental impacts. For instance, studies indicate that emamectin undergoes N-demethylation and hydroxylation processes in livestock metabolism, leading to various metabolites that may affect its efficacy and safety profile . The compound's low volatility and stability under environmental conditions suggest limited risk of leaching or degradation in soil and water systems.

Emamectin B1b shares similarities with other compounds within the avermectin family, particularly ivermectin and milbemectin. Below is a comparison highlighting their unique features:

Compound NameStructure DifferencesPrimary UseUnique Features
Emamectin B1bHydroxyl group at 4″ positionInsecticideEffective against specific wood-boring pests
IvermectinContains a different side chainAntiparasitic (human use)Widely used for treating parasitic infections
MilbemectinSimilar macrocyclic structureInsecticideUsed primarily in agricultural settings

Emamectin B1b stands out due to its specific efficacy against certain forestry pests while also being utilized in aquaculture, distinguishing it from its counterparts .

XLogP3

3.7

UNII

P37ZE6MHXI

Other CAS

121424-52-0

Wikipedia

Emamectin B1b
Emamectin B1B

Dates

Modify: 2024-02-18

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